1,4,5,6-Tetrahydropyridazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
694-06-4 |
|---|---|
Molecular Formula |
C4H8N2 |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
1,4,5,6-tetrahydropyridazine |
InChI |
InChI=1S/C4H8N2/c1-2-4-6-5-3-1/h3,6H,1-2,4H2 |
InChI Key |
BGMLUCPALPKNOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=NNC1 |
Origin of Product |
United States |
Synthetic Strategies for 1,4,5,6 Tetrahydropyridazine Ring Systems
Multicomponent Reaction (MCR) Approaches to 1,4,5,6-Tetrahydropyridazines
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. While MCRs are widely used for synthesizing heterocycles like dihydropyridines and tetrahydropyridines, their specific application to form the 1,4,5,6-tetrahydropyridazine ring is less common but conceptually feasible. tandfonline.comacs.orgnih.govijcrt.orgnih.gov The challenge lies in designing a reaction that incorporates a hydrazine (B178648) or equivalent N-N synthon to form the characteristic pyridazine (B1198779) core.
A novel catalyst-free assembly of related δ-lactam-based hydrazide-hydrazone compounds has been developed involving the annulation of symmetrical aldazines with 3-arylglutaconic anhydrides. mdpi.com This reaction provides a dihydropyridin-2-one core, demonstrating a multicomponent-like strategy to build nitrogen-rich six-membered rings. mdpi.com
Radical Cascade Strategies for this compound Formation
Radical cascade reactions provide a powerful method for rapidly building molecular complexity from simple precursors. nih.gov These reactions involve a sequence of intramolecular and/or intermolecular radical additions to form multiple bonds in a single step.
A notable application of this strategy is the visible light-induced radical-cascade difluoroalkylation/cyclization of unsaturated aldehyde hydrazones, which provides access to difluoroalkylated tetrahydropyridazines. acs.org This process proceeds via a photoredox mechanism, highlighting the synergy between radical chemistry and photocatalysis. acs.org Similarly, photoinduced cascade sulfonylation-cyclization of N-cinnamyl aldehyde hydrazones has been employed to access C5-sulfonylated tetrahydropyridazines. acs.org These methods demonstrate the utility of radical cascades in introducing functional groups onto the tetrahydropyridazine skeleton during its formation.
Catalytic Methodologies in this compound Synthesis
Catalysis offers crucial advantages in organic synthesis, including improved efficiency, selectivity, and milder reaction conditions. Various catalytic systems have been applied to the synthesis of the this compound ring.
Transition-Metal-Catalyzed Systems (e.g., Cu(II)-catalyzed)
Transition metals are widely used to catalyze the formation of heterocyclic compounds. Copper(II) complexes, in particular, are recognized for their catalytic activity in a range of organic transformations. nih.govnih.govresearchgate.net An asymmetric cascade [4+2] annulation of α-bromo-N-benzoyl-hydrazones with various olefins has been developed using a Cu(I) catalytic system (Cu(CH₃CN)₄PF₆) in conjunction with a chiral ligand. chemrxiv.org This method affords chiral this compound derivatives with three contiguous stereocenters in high yields and good stereoselectivities. chemrxiv.org The reaction proceeds through the in situ formation of 1,2-diaza-1,3-dienes, which then undergo a copper-catalyzed inverse-electron-demand aza-Diels-Alder reaction with the olefin. chemrxiv.org
The table below summarizes the substrate scope for the copper-catalyzed asymmetric [4+2] annulation to form various tetrahydropyridazine derivatives.
| Entry | Hydrazone (R¹) | Olefin (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Cyclic Enamide | 3a | 73 | >20:1 | 82 |
| 2 | 4-Me-Ph | Cyclic Enamide | 3b | 91 | >20:1 | 90 |
| 3 | 4-F-Ph | Cyclic Enamide | 3c | 85 | >20:1 | 88 |
| 4 | 2-Naphthyl | Cyclic Enamide | 3d | 78 | >20:1 | 85 |
| 5 | Phenyl | Indene | 3e | 82 | 10:1 | 91 |
| Data sourced from a study on catalytic asymmetric synthesis of fused polycyclic tetrahydropyridazines. chemrxiv.org |
Metal-Free and Organocatalytic Methods
To avoid the cost and potential toxicity of metal catalysts, metal-free and organocatalytic approaches have gained prominence. mdpi.comrsc.orgrsc.org A practical, transition-metal-free method to synthesize 1,4,5,6-tetrahydropyridazines involves the [4+2] cycloaddition of alkoxyallenes and α-halohydrazones. researchgate.net This process demonstrates high efficiency, a broad substrate scope, and good functional group tolerance under simple reaction conditions. researchgate.net
Furthermore, the use of organic molecules as catalysts (organocatalysis) is a key strategy in modern synthesis. A notable example is the use of a phenothiazine (B1677639) derivative as an organocatalyst in a photoredox reaction to produce difluoro-containing tetrahydropyridazines. acs.org This reaction proceeds under metal-free conditions, highlighting a green chemistry approach. acs.org
Photoredox Catalysis for this compound Synthesis
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of reactive radical intermediates under exceptionally mild conditions. acs.orgmdpi.comnih.gov This strategy has been successfully applied to the synthesis of 1,4,5,6-tetrahydropyridazines.
A mild and redox-neutral protocol for synthesizing these heterocycles has been developed using photoredox catalysis. dntb.gov.ua In another key example, a phenothiazine derivative acts as an organic photoredox catalyst. acs.org Upon excitation with 371 nm light, the catalyst becomes strongly reducing and initiates a radical cascade difluoromethylation/cyclization of N-homoallylacetohydrazides. This metal-free method produces a variety of CF₂COR-substituted tetrahydropyridazines in moderate to excellent yields. acs.org
The table below illustrates the scope of the organophotoredox catalytic synthesis of difluoro-containing tetrahydropyridazines.
| Entry | Hydrazide (R¹, R²) | Product | Yield (%) |
| 1 | Phenyl, H | 3a | 85 |
| 2 | 4-MeO-Ph, H | 3b | 79 |
| 3 | 4-CF₃-Ph, H | 3c | 71 |
| 4 | 2-Thienyl, H | 3d | 68 |
| 5 | Phenyl, Me | 3e | 81 |
| Data sourced from a study on organic photoredox catalytic difluoroalkylation. acs.org |
Green Chemistry Principles and Sustainable Protocols in this compound Synthesis
The growing emphasis on environmental stewardship within the chemical sciences has spurred the development of synthetic methodologies that adhere to the principles of green chemistry. In the context of this compound synthesis, these principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. While specific green protocols for the direct synthesis of the parent this compound are not extensively documented in dedicated studies, the application of green chemistry to the synthesis of closely related pyridazine and pyridazinone derivatives provides a strong foundation for developing sustainable pathways to this heterocyclic system. These approaches focus on alternative energy sources, eco-friendly solvents and catalysts, and atom-economical reaction designs.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods. asianpubs.orggeorgiasouthern.edu This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. asianpubs.orggeorgiasouthern.edu The application of microwave energy for the synthesis of pyridazinone derivatives, structural precursors to tetrahydropyridazines, has been successfully demonstrated. For instance, the condensation of β-aroylpropionic acids with hydrazine hydrate (B1144303) to form 6-substituted phenyl-2,3,4,5-tetrahydropyridazin-3-ones has been achieved through conventional heating, a process that can be readily adapted to microwave-assisted conditions for enhanced efficiency. asianpubs.org Similarly, the synthesis of various pyridazinone derivatives has been expedited using microwave-assisted methods, highlighting the potential of this technology for the rapid and efficient construction of the pyridazine core. tandfonline.comnih.govmdpi.com
The key benefits of microwave-assisted synthesis in this context include:
Rapid Reaction Rates: Localized superheating of the reaction mixture leads to faster reaction kinetics.
Higher Yields: Reduced reaction times can minimize the formation of byproducts.
Energy Efficiency: Microwave reactors are generally more energy-efficient than conventional heating apparatuses.
A comparative example of conventional versus microwave-assisted synthesis for a pyridazinedione derivative is presented in the table below, illustrating the significant reduction in reaction time.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Thiazolyl-Pyridazinedione Derivative mdpi.com
| Method | Reaction Time | Power/Temperature | Yield |
|---|---|---|---|
| Conventional Heating | Several hours (typical) | Reflux temperature | Not specified |
| Microwave Irradiation | 2 minutes | 500 W / 150 °C | High |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions and processes, represents another green synthetic protocol. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. Ultrasound has been effectively used in the synthesis of various heterocyclic compounds, including pyridazinone derivatives. researchgate.net An environmentally benign methodology for the synthesis of thieno[3,4-d]pyridazinones has been developed using ultrasound irradiation in a neat reaction, avoiding volatile and toxic organic solvents and resulting in excellent yields with shorter reaction times. researchgate.net This approach underscores the potential for ultrasound-assisted methods in the sustainable synthesis of the this compound ring system.
Use of Greener Solvents and Catalysts
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable. Water is an excellent green solvent, and its use in organic synthesis is highly desirable. Catalyst-free synthesis in aqueous media represents a particularly sustainable approach. While not specifically documented for this compound, catalyst-free protocols in water have been developed for related N-heterocycles.
In addition to benign solvents, the development of recoverable and reusable catalysts is a cornerstone of green chemistry. Biocatalysts, such as enzymes, offer a highly efficient and environmentally friendly alternative to traditional chemical catalysts. For instance, imine reductases (IREDs) have been utilized in the reductive amination of dicarbonyl compounds with hydrazines to produce cyclic N-alkylhydrazines, including hexahydropyridazines. nih.gov This biocatalytic approach operates under mild conditions and demonstrates the potential for enzymatic methods in the synthesis of saturated pyridazine derivatives.
The following table summarizes various green synthetic approaches for pyridazine and related heterocyclic derivatives, highlighting the diversity of sustainable protocols available.
Table 2: Overview of Green Synthetic Protocols for Pyridazine and Related Derivatives
| Methodology | Target Compound Type | Key Green Features | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Pyridazinone Derivatives | Reduced reaction time, improved yields | asianpubs.orgtandfonline.comnih.gov |
| Ultrasound-Assisted Synthesis | Thieno[3,4-d]pyridazinones | Solvent-free, reduced reaction time, high yields | researchgate.net |
| Biocatalysis (Imine Reductase) | Hexahydropyridazines | Mild reaction conditions, enzymatic catalyst | nih.gov |
| Grinding Technique with Organocatalyst | Hydrazide Derivatives | Solvent-free, reusable catalyst (L-proline) | mdpi.com |
Catalyst-Free and Solvent-Free Approaches
Solvent-free, or neat, reactions are highly desirable from a green chemistry perspective as they eliminate the need for a solvent altogether, thereby reducing waste and simplifying purification. The grinding technique, a method of mechanochemistry, has been successfully employed for the synthesis of hydrazide derivatives using a reusable organocatalyst like L-proline. mdpi.com This solvent-free approach offers high yields, short reaction times, and operational simplicity. mdpi.com Furthermore, catalyst-free assembly of cyclic hydrazide-hydrazone compounds has been achieved in solvents like DMSO at elevated temperatures, indicating that under certain conditions, the inherent reactivity of the starting materials can be harnessed without the need for an external catalyst. mdpi.com These methodologies provide a promising blueprint for the development of sustainable, catalyst-free, and solvent-free syntheses of this compound.
Mechanistic Investigations of 1,4,5,6 Tetrahydropyridazine Formation
Proposed Reaction Pathways and Elucidation of Intermediates
Detailed mechanistic studies, particularly on multicomponent reactions, have revealed a stepwise pathway involving several key intermediates. One well-documented approach involves the reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate. nih.govresearchgate.net This domino process, which results in polysubstituted 1,4,5,6-tetrahydropyridines, proceeds through a sequence of fast and slow reactions.
The proposed mechanism commences with a series of rapid transformations:
Knoevenagel Condensation: The initial step involves the condensation between the aldehyde and a C-H acid like malononitrile (B47326) or ethyl cyanoacetate.
Michael Addition: This is followed by a Michael addition reaction.
Mannich Reaction: A subsequent Mannich reaction further builds the molecular backbone.
Cyclization: The molecule then undergoes cyclization to form a polysubstituted 2-hydroxypiperidine intermediate. This key intermediate has been successfully isolated and characterized, providing strong evidence for this reaction pathway. nih.gov
Following the formation of the 2-hydroxypiperidine, a slower, two-step transformation occurs to yield the final product:
Dehydration: The 2-hydroxypiperidine intermediate undergoes slow dehydration to form a 3,4,5,6-tetrahydropyridine. nih.gov
Isomerization: A final, often very slow, isomerization of the double bond from the 3,4-position to the 1,4-position yields the thermodynamically more stable 1,4,5,6-tetrahydropyridazine framework. This isomerization process was observed to take several months at room temperature, confirming its slow nature. nih.govresearchgate.net
| Step | Reaction Type | Key Intermediate Formed | Reaction Rate |
|---|---|---|---|
| 1 | Knoevenagel Condensation | - | Fast |
| 2 | Michael Addition | - | Fast |
| 3 | Mannich Reaction | - | Fast |
| 4 | Cyclization | Polysubstituted 2-hydroxypiperidine | Fast |
| 5 | Dehydration | 3,4,5,6-Tetrahydropyridine | Slow |
| 6 | Isomerization | This compound | Very Slow |
Kinetic and Thermodynamic Considerations in Cycloaddition Reactions and Annulations
Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a primary method for constructing the tetrahydropyridazine core. acs.orgnih.gov The kinetics and thermodynamics of these reactions are fundamental to their success and selectivity. The Diels-Alder reaction is a concerted process that proceeds through a single, cyclic transition state. libretexts.org
Kinetic studies often involve computational chemistry to predict the reactivity of intermediates and the energy barriers of reaction pathways. For instance, in the design of substrates for dearomative Diels-Alder reactions to form complex molecules containing a tetrahydropyridazine moiety, systematic calculations of transition states are employed. These calculations help determine the activation energy (ΔG‡) required for the desired cycloaddition. Lower energy barriers indicate a kinetically more favorable reaction. acs.org
| Substrate | Desired Product | Calculated Energy Barrier (ΔG‡, kcal/mol) |
| Virtual Substrate 5 | Stereoisomer 6 | 25.4 |
| Virtual Substrate 5a | Stereoisomer 6a | 20.9 |
| Virtual Substrate 5b | Stereoisomer 6b | 23.2 |
| Virtual Substrate 5c | Stereoisomer 6c | 23.1 |
| Virtual Substrate 5d | Stereoisomer 6d | 21.7 |
This table presents data on the systematic calculations of transition states for the cycloaddition of various virtual substrates, demonstrating that differences in substrate structure significantly impact the kinetic favorability of the reaction. acs.org
Thermodynamic factors also play a critical role. The formation of the six-membered tetrahydropyridazine ring is generally thermodynamically favorable due to the conversion of two π-bonds into two new, more stable σ-bonds. pageplace.de Furthermore, external factors such as pressure can influence the kinetics of Diels-Alder reactions. According to Evans-Polanyi theory, applying hydrostatic pressure can modify the reaction rate by affecting the activation volume, which is the difference in volume between the transition state and the initial reactants. rsc.org
Stereochemical Control and Regioselectivity Mechanisms in this compound Synthesis
Achieving stereochemical and regiochemical control is paramount in the synthesis of complex, substituted 1,4,5,6-tetrahydropyridazines. In the multicomponent domino reaction previously described, the formation of the final products is highly stereoselective, yielding individual diastereoisomers with two or three stereogenic centers. nih.gov
The stereochemistry of the products has been unequivocally confirmed through X-ray crystal diffraction analysis. For example, a product with two stereogenic centers was identified as having a (4SR,6RS) relative configuration, while a product with three stereogenic centers was determined to have a (4RS,5SR,6RS) conformation. This high degree of stereocontrol is established during the irreversible C-C and C-N bond-forming steps of the domino sequence. nih.gov
Regioselectivity, or the control of where substituents are placed on the heterocyclic ring, is also well-defined in these syntheses. In three-component reactions of α,β-unsaturated aldehydes, amines, and enaminones, the regioselective formation of specific dihydropyridine (B1217469) isomers can be influenced by both the steric and electronic properties of the reactants, particularly the amine component. nih.gov While this applies to dihydropyridines, the principles of controlling substituent placement through reactant choice are broadly applicable to related heterocyclic syntheses. The inherent reactivity of the starting materials in the multicomponent synthesis of 1,4,5,6-tetrahydropyridazines dictates a specific and predictable substitution pattern on the final ring structure.
| Entry | Aldehyde | C-H Acid | Ester of 3-Oxocarboxylic Acid | Product Stereocenters | Relative Configuration |
| 1 | 4-MeOC₆H₄CHO | Malononitrile | Ethyl acetoacetate | 2 | (4SR,6RS) |
| 2 | 4-BrC₆H₄CHO | Ethyl cyanoacetate | Methyl 4-bromobenzoylacetate | 3 | (4RS,5SR,6RS) |
This table exemplifies the stereoselective outcomes of the multicomponent reaction, where the choice of starting materials leads to products with a defined number of stereocenters and specific relative configurations, as confirmed by X-ray analysis. nih.gov
C-N Bond Cleavage Mechanisms in this compound Formation
While C-N bond formation is characteristic of ring synthesis, certain advanced strategies involve a C-N bond cleavage step in a precursor molecule to facilitate the desired cyclization. This approach is particularly relevant in intramolecular reactions where breaking a bond is necessary to enable the formation of a new ring system.
One such mechanistic paradigm is the Lewis acid-promoted intramolecular aminocyanation of alkenes. In this process, a Lewis acid such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, activates an N-sulfonyl cyanamide (B42294). This activation leads to the formal cleavage of the N-CN bond. nih.gov The proposed mechanism involves the coordination of the Lewis acid to the cyanamide nitrogen, which weakens the N-CN bond. This facilitates an intramolecular nucleophilic attack by the alkene onto the sulfonamide nitrogen, coupled with the transfer of the cyano group to the other end of the former double bond.
This type of reaction cascade, where a C-N bond is cleaved to trigger a ring-forming event, provides an atom-economical pathway to nitrogen-containing heterocycles. While this specific example leads to indolines and tetrahydroquinolines, the underlying principle of activating and cleaving a C-N bond to initiate cyclization represents a sophisticated mechanistic approach that could be adapted for the synthesis of tetrahydropyridazine derivatives from appropriately designed precursors. nih.gov
Structural Characterization and Conformational Analysis of 1,4,5,6 Tetrahydropyridazines
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the connectivity and electronic environment of atoms within the 1,4,5,6-tetrahydropyridazine ring system.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of carbon and proton nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of a substituted this compound derivative typically shows signals corresponding to the protons on the heterocyclic ring and any substituents. For instance, in certain derivatives, the NH proton of the ring appears as a broad singlet. The protons on the carbon atoms of the tetrahydropyridazine ring (C3, C4, C5, and C6) exhibit chemical shifts and coupling patterns that are dependent on their specific environment and the ring's conformation.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. The chemical shifts of the carbon atoms in the this compound ring are influenced by the hybridization and the nature of the attached atoms (nitrogen or other carbons). Generally, carbons adjacent to the nitrogen atoms (C3 and C6) will have different chemical shifts compared to the C4 and C5 carbons. For the parent this compound, spectral data is available, providing a reference for its derivatives. nih.gov
Table 1: Representative ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C3 | Data not available in search results |
| C4 | Data not available in search results |
| C5 | Data not available in search results |
| C6 | Data not available in search results |
| Note: Specific chemical shift values for the parent compound were not detailed in the provided search results, but the existence of spectral data is confirmed. nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of bonds. For this compound, key characteristic absorption bands include:
N-H Stretch: The N-H bond in the ring typically exhibits a stretching vibration in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
C-H Stretch: The stretching vibrations of the C-H bonds of the methylene (B1212753) groups (CH₂) in the ring are expected to appear just below 3000 cm⁻¹. vscht.cz
C=N Stretch: While this compound itself does not have a C=N double bond within the ring, this functional group is a key feature of its dihydropyridazine (B8628806) isomers and related compounds. In such cases, a characteristic C=N stretching band would be observed in the 1600-1690 cm⁻¹ region. maricopa.edu
C-N Stretch: The C-N single bond stretching vibrations are typically found in the fingerprint region of the spectrum, between 1000-1350 cm⁻¹.
Table 2: General Characteristic IR Absorption Bands for this compound Moieties
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| N-H | Stretch | 3200-3400 |
| C-H (sp³) | Stretch | < 3000 |
| C-N | Stretch | 1000-1350 |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, with a molecular formula of C₄H₈N₂, the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 84.12 g/mol ). nih.gov
The fragmentation of cyclic amines and related structures under electron ionization (EI) often involves cleavage of the bonds alpha to the nitrogen atom. miamioh.edu For this compound, common fragmentation pathways could include the loss of small neutral molecules like ethene (C₂H₄) or diazene (B1210634) (N₂H₂). The study of cycloalkane-condensed 4,5-dihydro-3(2H)-pyridazinones has shown that the molecular ions of these compounds are typically very stable and can even be the base peak in the spectrum. researchgate.net
Table 3: Predicted Fragmentation Data for this compound
| m/z | Possible Fragment |
| 84 | [C₄H₈N₂]⁺ (Molecular Ion) |
| 56 | [C₂H₄N₂]⁺ or [C₄H₈]⁺ |
| 42 | [C₂H₄N]⁺ |
| 28 | [N₂]⁺ or [C₂H₄]⁺ |
| Note: This table is based on general fragmentation principles and available data for the parent compound. nih.gov |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Studies on derivatives of related dihydropyridazines and tetrahydropyridines have revealed important structural features. For instance, the crystal structure of a 1-(4-(5,6-dihydropyridazin-1(4H)-yl)phenyl)-N-methylmethanesulfonamide derivative showed that the molecules are linked by N–H···O hydrogen bonds, forming zigzag chains. In another study of a substituted tetrahydropyridine (B1245486), the ring was found to adopt a flattened boat conformation. pdx.edu The analysis of various substituted tetrahydropyridine crystal structures has shown that the ring can adopt different conformations, including twisted chair and flattened boat forms. pdx.edu These studies underscore the utility of X-ray diffraction in unequivocally establishing the solid-state conformation and intermolecular interactions of these heterocyclic systems.
Conformational Studies and Ring Pucker Analysis of the this compound Ring
The six-membered this compound ring is not planar and can adopt several conformations to minimize steric and torsional strain. Common conformations for six-membered rings include chair, boat, and twist-boat forms.
In the case of substituted tetrahydropyridine derivatives, detailed conformational analysis has been performed using X-ray diffraction data. For example, a densely substituted tetrahydropyridine derivative was found to have a "flatted boat" conformation. pdx.edu This was substantiated by analyzing the puckering of specific carbon atoms from the least-squares plane defined by the other ring atoms and by examining the torsional angles within the ring. pdx.edu In another instance, the central tetrahydropyridine ring of a different derivative was reported to adopt a screw-boat conformation. The specific conformation adopted is highly dependent on the nature and position of the substituents on the ring, which influence the steric and electronic interactions. The introduction of sterically demanding groups can significantly influence the puckering of the ring, favoring conformations that place these groups in pseudoequatorial positions to minimize unfavorable steric interactions. nih.gov
Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The way molecules pack in a crystal is determined by a network of intermolecular interactions, which can be analyzed using techniques like Hirshfeld surface analysis. This method provides a visual and quantitative description of the close contacts between molecules in the crystal lattice.
For example, in the crystal structure of a pyridazinone derivative, Hirshfeld analysis showed that the most important contributions to the crystal packing were from H···H (37.9%), C···H/H···C (18.7%), and Cl···H/H···Cl (16.4%) contacts. nih.gov The red spots on the d_norm surface generated during Hirshfeld analysis highlight the regions of close intermolecular contacts, which often correspond to hydrogen bonds (e.g., N—H···O, C—H···O) and other significant interactions that stabilize the crystal structure. iucr.orgacs.org This type of analysis is crucial for understanding the supramolecular architecture and can provide insights into the physical properties of the crystalline material.
Reactivity and Transformation Chemistry of 1,4,5,6 Tetrahydropyridazines
Aromatization and Dehydrogenation Reactions to Pyridazines
One of the fundamental transformations of the 1,4,5,6-tetrahydropyridazine system is its conversion to the corresponding aromatic pyridazine (B1198779) ring. This process, which involves the removal of two hydrogen atoms, can be achieved through several oxidative or dehydrogenative methods. The stability of the resulting aromatic system is a significant thermodynamic driving force for these reactions.
A practical method for this aromatization involves treatment with an acid. For instance, various substituted 1,4,5,6-tetrahydropyridazines, synthesized via a (4+2) cycloaddition of alkoxyallenes and 1,2-diaza-1,3-dienes, can be efficiently converted to their pyridazine counterparts. Research has shown that simple treatment of the tetrahydropyridazine cycloadducts with 1 M hydrochloric acid (HCl) provides an outstanding synthetic route to pyridazines. This method is noted for being metal-free, efficient, and economical.
The reaction proceeds readily, often at moderate temperatures, to furnish the desired pyridazine in high yield. The specific conditions and outcomes for the acid-promoted aromatization of several this compound derivatives are detailed in the table below.
| Substrate (this compound) | Reagent and Conditions | Product (Pyridazine) | Yield (%) |
|---|---|---|---|
| 3-(Benzyloxy)-1,6-diphenyl-4-propyl-1,4,5,6-tetrahydropyridazine | 1 M HCl | 1,6-Diphenyl-4-propylpyridazine | 86 |
| 3-(Benzyloxy)-4-methyl-1,6-diphenyl-1,4,5,6-tetrahydropyridazine | 1 M HCl | 4-Methyl-1,6-diphenylpyridazine | 84 |
| 3-(Benzyloxy)-4-isobutyl-1,6-diphenyl-1,4,5,6-tetrahydropyridazine | 1 M HCl | 4-Isobutyl-1,6-diphenylpyridazine | 85 |
Data sourced from studies on pyridazine synthesis via cycloaddition reactions.
Beyond simple acid treatment, various oxidizing agents commonly used for the dehydrogenation of other dihydropyridines and related heterocycles could potentially be applied, although specific examples for the this compound core are less commonly documented than for 1,4-dihydropyridines. These reagents often include metal oxides, quinones (like DDQ), or elemental sulfur at high temperatures. nih.gov The choice of reagent depends on the substrate's functional group tolerance.
Functional Group Interconversions on the this compound Core
The this compound scaffold can be endowed with various functional groups, which can be subsequently modified without altering the core heterocyclic structure. These interconversions are crucial for the synthesis of complex molecules and for creating libraries of derivatives for biological screening.
A notable example of such interconversions is found in the total synthesis of the marine alkaloid ageliferin. acs.org In this synthesis, a complex tricyclic system containing the tetrahydropyridazine ring is subjected to several transformations. The hydrazine (B178648) nitrogens of the tetrahydropyridazine are initially protected as part of a larger chiral auxiliary.
Key transformations include:
Reductive Cleavage : Amide moieties attached to the core were reductively cleaved using lithium borohydride (B1222165) (LiBH₄). This step removed a tartaric acid-derived chiral auxiliary.
Protecting Group Manipulation : Following the reductive cleavage, the newly freed cyclic hydrazine was protected with tert-butyloxycarbonyl (Boc) groups. Later in the synthetic sequence, these Boc groups were removed under acidic conditions to allow for further derivatization of the nitrogen atoms. acs.org
These steps demonstrate that the tetrahydropyridazine ring is robust enough to withstand reductive conditions and acidic deprotection, allowing for selective manipulation of functional groups at different stages of a complex synthesis.
| Reaction Step | Reagents and Conditions | Transformation Description |
|---|---|---|
| Reductive Cleavage of Amide | Lithium Borohydride (LiBH₄) | Removes chiral auxiliary by cleaving amide bonds linked to the core. |
| Boc Protection | (Boc)₂O, Et₃N, DMAP | Protects the hydrazine nitrogens of the tetrahydropyridazine ring. |
| Boc Deprotection | Acidic conditions | Removes Boc groups to enable further derivatization. |
Ring Expansion and Contraction Methodologies Involving this compound
Skeletal rearrangements such as ring expansion and contraction are powerful tools in synthetic chemistry for accessing novel heterocyclic systems. For the this compound framework, these transformations have been explored, leading to larger or smaller ring structures.
Ring Expansion Research has shown that tetrahydropyridazin-3-ones can undergo ring expansion reactions. When 6-methyl-2-phenyl-1,4,5,6-tetrahydropyridazin-3-one reacts with dimethyl acetylenedicarboxylate (B1228247) (DMAD), the reaction yields a 1-anilino-tetrahydroazepin-4-one. rsc.org This transformation effectively expands the six-membered pyridazine ring into a seven-membered azepine ring system. The reaction involves the incorporation of the alkyne into the heterocyclic framework.
Ring Contraction Conversely, photochemical reactions can induce ring contraction of the tetrahydropyridazine system. For example, the irradiation of 6-methyl-2-phenyl-1,4,5,6-tetrahydropyridazin-3-one leads to the formation of 1-anilino-5-methylpyrrolidin-2-one. rsc.org This process contracts the six-membered ring into a five-membered pyrrolidinone ring, demonstrating a synthetically useful rearrangement under photochemical conditions.
| Transformation | Substrate | Reagents and Conditions | Product |
|---|---|---|---|
| Ring Expansion | 6-Methyl-2-phenyl-1,4,5,6-tetrahydropyridazin-3-one | Dimethyl acetylenedicarboxylate (DMAD) | 1-Anilino-tetrahydroazepin-4-one derivative |
| Ring Contraction | 6-Methyl-2-phenyl-1,4,5,6-tetrahydropyridazin-3-one | Photochemical irradiation (hν) | 1-Anilino-5-methylpyrrolidin-2-one |
Derivatization Reactions of Substituted 1,4,5,6-Tetrahydropyridazines
The synthesis of diverse molecular structures from a common this compound core is essential for applications such as drug discovery. Derivatization can occur at various positions on the ring, including the nitrogen atoms or substituted carbon atoms.
The synthesis of potential influenza neuraminidase inhibitors provides a clear example of derivatization. nih.gov A core this compound structure was synthesized via a hetero Diels-Alder reaction. Subsequent modifications were made to introduce side chains that mimic the structure of known inhibitors. These derivatizations are crucial for tuning the biological activity of the parent compound.
Further examples are found in the synthesis of ageliferin, where after the removal of Boc protecting groups, the exposed nitrogen atoms of the hydrazine moiety are available for further reactions. acs.org The synthesis plan involved the acylation of these amino groups. However, under the attempted conditions, only one of the two amino groups was acylated, resulting in a mixture of regioisomers. This demonstrates the possibility of selective derivatization, although controlling regioselectivity can be challenging. acs.org
Common derivatization reactions include:
Acylation : Introducing acyl groups onto the nitrogen atoms, typically using acyl chlorides or anhydrides.
Alkylation : Adding alkyl groups to the nitrogen atoms, often using alkyl halides in the presence of a base.
Modifications of Substituents : Chemically altering existing side chains on the carbon atoms of the ring to introduce new functionalities.
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold.
Theoretical and Computational Chemistry of 1,4,5,6 Tetrahydropyridazine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study nitrogen-rich compounds. cuny.edu DFT methods, such as the popular B3LYP or the dispersion-corrected M06-2X functionals, offer a balance between computational cost and accuracy for predicting molecular properties. nih.govnih.gov Ab initio methods, while more computationally intensive, can provide highly accurate benchmark data for properties like conformational energies. scispace.comrsc.org
The electronic structure of 1,4,5,6-tetrahydropyridazine dictates its fundamental chemical properties. DFT calculations are used to determine the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. mdpi.com
Natural Bond Orbital (NBO) analysis is another powerful computational technique used to probe the bonding characteristics. researchgate.netnih.gov This analysis provides detailed information on electron density distribution, hybridization, and the nature of the bonds (e.g., covalent vs. ionic character) between atoms within the this compound ring. mdpi.com For instance, NBO calculations can quantify the polar character of the C-N and N-N bonds, which is crucial for understanding intermolecular interactions.
Table 1: Representative Calculated Electronic Properties of this compound The following data is illustrative, based on typical DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) as applied to similar heterocyclic systems. Actual values would require specific computation.
| Property | Description | Predicted Value (Illustrative) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | +1.2 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 7.7 eV |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 2.1 D |
| NBO Charge on N | The calculated partial charge on the nitrogen atoms, indicating their electron-rich nature. | -0.45 e |
Computational chemistry is instrumental in elucidating reaction mechanisms. acs.org A key synthetic route to 1,4,5,6-tetrahydropyridazines is the inverse-electron-demand aza-Diels-Alder reaction, a type of [4+2] cycloaddition. chemrxiv.orgacs.org This reaction typically involves an electron-deficient azoalkene (a 1,2-diaza-1,3-diene) reacting with an electron-rich olefin. acs.org
Theoretical modeling can map the entire potential energy surface of this reaction. vub.be This involves optimizing the geometries of the reactants, the transition state (TS), and the final product. scm.com The transition state is the highest energy point along the reaction coordinate, and its structure reveals the geometry of the molecules as bonds are being broken and formed. nih.gov By calculating the energy of the transition state relative to the reactants, chemists can determine the activation energy, which governs the reaction rate. researchgate.net Such calculations can confirm whether the reaction proceeds through a concerted, single-step mechanism or a multi-step pathway involving intermediates. nih.govnih.gov For the aza-Diels-Alder reaction, computational studies help rationalize the observed regioselectivity and stereoselectivity. researchgate.netnih.gov
Molecular Modeling and Conformational Landscape Exploration
Unlike aromatic rings, the saturated portion of the this compound ring is not planar. It exists in various non-planar conformations, such as chair, boat, and twist forms, which are in equilibrium. researchgate.net The study of these different spatial arrangements and their relative energies is known as conformational analysis. nih.gov
Molecular dynamics (MD) simulations are a primary tool for exploring the conformational landscape. nih.govnih.gov In an MD simulation, the motion of atoms in the molecule is simulated over time by solving Newton's equations of motion, providing a dynamic view of how the molecule flexes and interconverts between different shapes. These simulations can reveal the most stable (lowest energy) conformations and the energy barriers between them. nih.gov For six-membered heterocycles, DFT calculations, particularly those including dispersion corrections, have been shown to accurately predict the relative energies between different conformers (e.g., axial vs. equatorial substituents). nih.govpsu.edu The presence of the two adjacent nitrogen atoms and their lone pairs significantly influences the conformational preferences of this compound compared to a simple cyclohexane (B81311) ring. mdpi.com
Prediction of Reactivity and Selectivity in this compound Chemistry
Conceptual DFT provides a framework for predicting chemical reactivity using various calculated descriptors. mdpi.comscielo.org.mx These indices help rationalize and predict how and where a molecule is likely to react. The analysis of frontier molecular orbitals (HOMO and LUMO) is central; the location of the HOMO indicates sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. nih.gov
Other important reactivity descriptors include:
Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to a change in electron configuration. A harder molecule is generally less reactive. nih.gov
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov
Fukui Functions (f(r)): These are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govnih.gov
These computational tools are invaluable for predicting the selectivity of reactions, such as in the aza-Diels-Alder synthesis of substituted tetrahydropyridazines, by explaining why certain reactants or sites are favored over others. researchgate.netnih.gov The combination of these methods allows for the rational design of new synthetic strategies. mdpi.com
Table 2: Key DFT-Based Reactivity Descriptors and Their Interpretation Based on methodologies described in the literature. nih.govscielo.org.mx
| Descriptor | Formula (Approximation) | Interpretation for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to deformation of electron cloud; related to stability. |
| Electrophilicity Index (ω) | ω ≈ (I + A)² / (8 * (I - A)) | Global electrophilic nature of the molecule. |
| Fukui Function (f+) | f+(r) ≈ ρN+1(r) - ρN(r) | Predicts the site for nucleophilic attack. |
| Fukui Function (f-) | f-(r) ≈ ρN(r) - ρN-1(r) | Predicts the site for electrophilic attack. |
Comparative Computational Studies with Analogous Heterocycles
To better understand the unique properties of this compound, it is useful to perform comparative computational studies against other structurally similar six-membered heterocycles. frontiersin.org Analogues for comparison could include cyclohexane, piperidine (B6355638) (one nitrogen atom), and piperazine (B1678402) (two nitrogen atoms at positions 1 and 4). researchgate.netnih.gov
Such studies typically use the same level of theory (e.g., DFT with a specific functional and basis set) to calculate and compare key properties across the series of molecules. nih.gov The primary goal is to isolate the effect of introducing the vicinal N-N moiety into the ring. Comparisons would focus on:
Geometry: How bond lengths (C-C, C-N, N-N) and bond angles differ.
Conformational Energy: The relative stability of chair versus boat/twist conformations and the energy barriers to ring inversion. psu.edu
Reactivity: Differences in calculated reactivity indices, explaining why tetrahydropyridazine might participate in reactions (like the aza-Diels-Alder) that are not accessible to piperidine or piperazine.
These comparative analyses highlight the distinct structural and electronic consequences of having two adjacent nitrogen atoms, providing fundamental insights into the chemistry of the tetrahydropyridazine scaffold. mdpi.com
Synthesis and Elucidation of Advanced 1,4,5,6 Tetrahydropyridazine Derivatives
Fused Polycyclic Tetrahydropyridazines and Annulated Systems
The construction of fused polycyclic systems containing the 1,4,5,6-tetrahydropyridazine core is of great interest due to the prevalence of such scaffolds in natural products and pharmaceuticals. A powerful strategy for the synthesis of these complex architectures is the inverse-electron-demand aza-Diels-Alder reaction.
An efficient method for the catalytic asymmetric synthesis of fused polycyclic tetrahydropyridazines involves the reaction of 1,2-diaza-1,3-dienes, generated in situ from α-halogeno hydrazones, with various olefins. This approach has been shown to produce a wide array of fused polycyclic tetrahydropyridazines in high yields and with excellent stereoselectivity. The reaction is typically catalyzed by a copper complex, such as Cu(CH3CN)4PF6, with a chiral ligand.
The general scheme for this reaction is as follows: an α-halogeno hydrazone is treated with a base to form a 1,2-diaza-1,3-diene intermediate. This reactive diene then undergoes a [4+2] cycloaddition with an olefin to yield the fused tetrahydropyridazine product. This methodology has been successfully applied to a variety of olefins, leading to the formation of structurally diverse polycyclic systems.
| Catalyst/Ligand | Olefin Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Cu(CH3CN)4PF6/L1 | Various | up to 95 | up to 98 | >20:1 |
Table 1: Representative Results for the Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazines
The utility of this method is further demonstrated by its scalability and the potential for further derivatization of the resulting polycyclic products. This approach provides a direct and efficient route to chiral this compound derivatives bearing multiple contiguous stereocenters.
Integration of this compound into Diverse Heterocyclic Ring Systems
The this compound moiety can be incorporated into larger, more complex heterocyclic systems to generate novel compounds with potential biological activity. One such example is the synthesis of this compound derivatives as inhibitors of influenza neuraminidase.
In this context, a hetero-Diels-Alder reaction is employed to construct the tetrahydropyridazine ring, which is then further functionalized to mimic the side chains of known neuraminidase inhibitors like GS4071. This demonstrates the integration of the tetrahydropyridazine core into a molecule designed to interact with a specific biological target. The resulting compounds have shown inhibitory activity in the micromolar range against influenza neuraminidase.
Another strategy for creating complex heterocyclic systems involves the dimerization of dihydropyridine (B1217469) derivatives. While not directly involving pre-formed 1,4,5,6-tetrahydropyridazines, this approach highlights a method for constructing polycyclic frameworks that can incorporate six-membered nitrogen-containing heterocycles. For instance, the dimerization of 1,6-dihydropyridines has been explored in the synthesis of halicyclamine-type polycyclic frameworks.
This compound-Based Peptidomimetics and Non-Proteinogenic Amino Acid Analogues
The conformationally constrained nature of the this compound ring makes it an attractive scaffold for the design of peptidomimetics and non-proteinogenic amino acid analogues. These molecules aim to mimic the structure and function of natural peptides while offering improved stability and bioavailability.
A significant development in this area is the solid-phase synthesis of tetrahydropyridazine-3,6-dione (Tpd) constrained peptides. nih.govnih.gov This methodology involves the incorporation of chiral α-hydrazino acids into a growing peptide chain. nih.govnih.gov Subsequent acid-catalyzed cyclization during cleavage from the solid support yields the desired Tpd-constrained peptidomimetic. nih.govnih.gov
This approach allows for the creation of rigidified peptide structures where the tetrahydropyridazinedione ring acts as a covalent tether, restricting the conformational freedom of the peptide backbone. The synthesis is compatible with a variety of amino acid side chains, including those that are nucleophilic, electrophilic, or sterically hindered. nih.govnih.gov
The core of these peptidomimetics can be considered as non-proteinogenic amino acid analogues, where the tetrahydropyridazine ring system imposes specific conformational constraints. These constrained amino acids are valuable tools for probing peptide-receptor interactions and for the development of novel therapeutic agents. The use of such conformationally restricted amino acids has become a prominent strategy in drug design, as it can lead to compounds with reduced metabolism and enhanced biological activity compared to their linear counterparts.
| Constrained Peptide Feature | Synthetic Tolerance |
| Chirality of Tpd subunit | Tolerant of both D- and L-forms |
| Peptide side chains | Compatible with nucleophilic, electrophilic, and sterically hindered groups |
| Incorporated α-hydrazino acids | N-amino-Ile, -Val, and -Leu readily incorporated |
Table 2: Scope of Tetrahydropyridazinedione (Tpd) Incorporation in Peptidomimetics nih.govnih.gov
This solid-phase protocol has proven to be a versatile and efficient method for generating libraries of Tpd-containing peptidomimetics for structure-activity relationship studies.
Conclusion and Future Research Perspectives
Current Challenges in 1,4,5,6-Tetrahydropyridazine Synthesis and Derivatization
The synthesis and subsequent derivatization of the this compound core, while holding significant promise for various applications, are not without their inherent challenges. A primary hurdle in the synthesis of this heterocyclic system lies in achieving high efficiency and broad substrate applicability. Older synthetic protocols have often been plagued by issues such as moderate conversion rates, a narrow scope of compatible substrates, extended reaction times, and the necessity for a high stoichiometric ratio of reactants. rsc.org These limitations hinder the practical and economical production of a diverse library of this compound derivatives.
A significant challenge in the derivatization of the this compound scaffold is the strategic and controlled introduction of functional groups onto the heterocyclic ring. This is particularly true for direct C-H functionalization, a modern and highly sought-after synthetic strategy for molecular diversification. While extensive research has been conducted on the C-H functionalization of other saturated N-heterocycles like piperidines and pyrrolidines, the application of these methods to the this compound system is not straightforward. nih.gov The presence of two adjacent nitrogen atoms in the tetrahydropyridazine ring significantly influences its electronic properties and reactivity, often leading to challenges in achieving regioselectivity. Controlling the position of functionalization on the carbon skeleton, in the presence of the N-N bond and the existing double bond, requires the development of highly specific catalytic systems.
Furthermore, the stability of the this compound ring itself can present a challenge during both synthesis and derivatization. The partially saturated nature of the ring, combined with the presence of the hydrazone-like N-N bond, can render it susceptible to undesired side reactions, such as ring-opening, rearrangement, or aromatization under certain reaction conditions. rsc.orgresearchgate.net Consequently, the development of robust and mild reaction conditions is crucial to preserve the integrity of the tetrahydropyridazine core while introducing desired functional groups. The interplay between the conformational flexibility of the ring and its reactivity also adds another layer of complexity to the design of stereoselective derivatization strategies.
Emerging Methodologies and Novel Synthetic Avenues for 1,4,5,6-Tetrahydropyridazines
In response to the challenges associated with traditional synthetic methods, several emerging methodologies and novel synthetic avenues for the construction of the this compound scaffold have been developed. A noteworthy advancement is the use of a transition-metal-free (4 + 2) cycloaddition reaction between alkoxyallenes and 1,2-diaza-1,3-dienes. rsc.orgrsc.orgresearchgate.net This approach has proven to be an economical and practical protocol, offering high efficiency, a wide substrate scope, and good tolerance of various functional groups. rsc.orgrsc.orgresearchgate.net The operational simplicity of this method further enhances its appeal for the synthesis of a diverse range of 1,4,5,6-tetrahydropyridazines. rsc.orgrsc.orgresearchgate.net
Another innovative and promising strategy involves a photoinduced cascade sulfonylation-cyclization of N-cinnamyl aldehyde hydrazones. acs.org This methodology allows for the direct installation of a sulfonyl functional group at the C5-position of the tetrahydropyridazine ring. acs.org The reaction proceeds via the selective addition of a sulfonyl radical to the cinnamyl group, followed by a 6-endo-trig annulation onto the hydrazone CH=N bond. acs.org This photocatalytic approach is significant as it provides access to C5-sulfonylated tetrahydropyridazines, a class of derivatives that may have been difficult to access through traditional methods, in good to excellent yields. acs.org
The exploration of novel catalytic systems is also paving the way for new synthetic routes. While the aforementioned (4 + 2) cycloaddition is transition-metal-free, the development of new catalysts, including organocatalysts and metal-based catalysts, holds the potential to further expand the scope and efficiency of this compound synthesis. rsc.org These catalytic systems could offer improved control over stereoselectivity and regioselectivity, enabling the synthesis of complex and highly functionalized tetrahydropyridazine derivatives. The application of flow chemistry and other high-throughput synthesis techniques could also accelerate the discovery and optimization of new synthetic methodologies for this important heterocyclic scaffold.
| Methodology | Key Features | Advantages |
| Transition-metal-free (4 + 2) cycloaddition | Reaction of alkoxyallenes and 1,2-diaza-1,3-dienes | High efficiency, wide substrate scope, good functional group tolerance, operational simplicity |
| Photoinduced cascade sulfonylation-cyclization | Reaction of N-cinnamyl aldehyde hydrazones with sulfonyl chlorides | Direct C5-sulfonylation, access to novel derivatives, good to excellent yields |
Unexplored Reactivity Patterns and Chemical Transformations of the this compound Core
The this compound core possesses a unique combination of functional groups, including a C=N double bond, an N-N single bond, and a partially saturated six-membered ring, which suggests a rich and largely unexplored reactivity. While some chemical transformations of this scaffold have been reported, there remains a vast potential for the discovery of novel reactivity patterns.
A known transformation of 1,4,5,6-tetrahydropyridazines is their conversion to the corresponding aromatic pyridazines. rsc.orgresearchgate.net This can be achieved through reduction or hydrolysis of the cycloadducts obtained from certain synthetic routes. rsc.org This aromatization reaction highlights the potential of the tetrahydropyridazine ring as a precursor to fully unsaturated heterocyclic systems. Further investigation into different oxidizing and reducing agents, as well as reaction conditions, could lead to more efficient and selective methods for this transformation, and potentially provide access to a wider range of substituted pyridazines.
The presence of the endocyclic C=N double bond opens up possibilities for a variety of addition reactions. The exploration of cycloaddition reactions, beyond the (4 + 2) cycloadditions used in their synthesis, could lead to the construction of novel polycyclic systems containing the tetrahydropyridazine moiety. For instance, [3 + 2] cycloadditions with various 1,3-dipoles could be a fruitful area of research. Furthermore, the reactivity of the C=N bond towards nucleophiles and electrophiles has not been extensively studied and could provide avenues for the introduction of diverse functional groups at specific positions of the ring.
The N-N bond within the this compound ring is another intriguing functional group with unexplored reactivity. Reactions that involve the cleavage or functionalization of this bond could lead to novel ring-opening or ring-transformation reactions, providing access to different classes of nitrogen-containing compounds. For example, reductive or oxidative cleavage of the N-N bond could yield valuable acyclic or alternative heterocyclic products. Moreover, the investigation of photochemical reactions involving the tetrahydropyridazine core could uncover unique reactivity patterns, such as photoisomerizations or photoinduced cycloadditions, that are not accessible under thermal conditions. nih.gov The study of such novel transformations will not only expand the synthetic utility of 1,4,5,6-tetrahydropyridazines but also contribute to a deeper understanding of the fundamental reactivity of this heterocyclic system.
Advanced Structural Characterization and Computational Insights into this compound Systems
A thorough understanding of the three-dimensional structure and electronic properties of this compound systems is crucial for elucidating their reactivity and for the rational design of new derivatives with desired properties. Advanced structural characterization techniques and computational methods can provide invaluable insights in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the structural characterization of 1,4,5,6-tetrahydropyridazines in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e. g., COSY, HSQC, HMBC) NMR experiments can be used to assign the chemical shifts of all protons and carbons in the molecule, providing valuable information about the connectivity of atoms and the electronic environment of different parts of the molecule. scielo.brijrcs.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide insights into the through-space proximity of different protons, which can help in determining the relative stereochemistry and preferred conformation of the molecule in solution.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, offers a powerful complementary approach to experimental studies. nih.govnih.gov DFT calculations can be employed to optimize the geometry of this compound derivatives and to predict their conformational preferences. nih.gov Furthermore, computational methods can be used to calculate various electronic properties, such as frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential (MEP), and natural bond order (NBO) analysis. nih.gov These calculations can provide a deeper understanding of the reactivity of the this compound core, for example, by identifying the most nucleophilic or electrophilic sites in the molecule. nih.gov Such computational insights can be instrumental in predicting the outcome of chemical reactions and in guiding the design of new synthetic strategies for the targeted derivatization of this heterocyclic system.
| Technique | Information Gained |
| X-ray Crystallography | Solid-state conformation, bond lengths, bond angles |
| NMR Spectroscopy | Connectivity, electronic environment, solution-state conformation, relative stereochemistry |
| DFT Calculations | Optimized geometry, conformational analysis, electronic properties (HOMO-LUMO, MEP), reactivity prediction |
Q & A
Q. What analytical techniques are critical for resolving conflicting spectral data in tetrahydropyridazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
